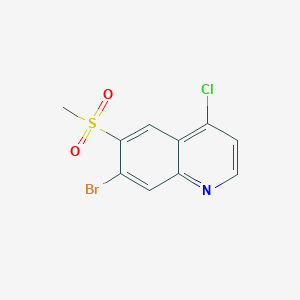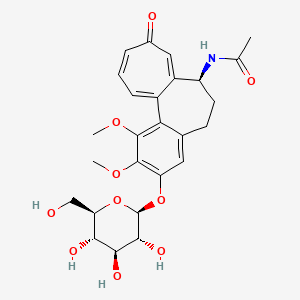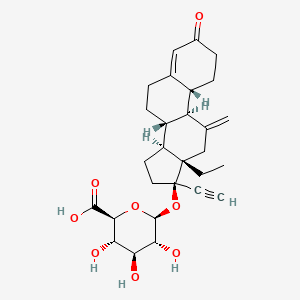![molecular formula C55H89ClN2O4 B13865032 1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate CAS No. 84109-11-5](/img/structure/B13865032.png)
1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DiIC16(3) perchlorate, also known as 1,1’-Dihexadecyl-3,3,3’,3’-tetramethylindocarbocyanine perchlorate, is a lipophilic carbocyanine dye. It is primarily used for optical recordings of membrane voltage and studies of membrane fluidity. This compound is highly fluorescent and photostable when incorporated into membranes, making it a valuable tool in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DiIC16(3) perchlorate involves the reaction of 1-hexadecyl-2,3,3-trimethylindolenine with 3-bromo-1-propene to form an intermediate. This intermediate is then reacted with perchloric acid to yield DiIC16(3) perchlorate. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of DiIC16(3) perchlorate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality and yield. The production is carried out in controlled environments to maintain the integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
DiIC16(3) perchlorate primarily undergoes photophysical reactions due to its fluorescent properties. It is weakly fluorescent in water but highly fluorescent in lipid environments. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The common reagents used with DiIC16(3) perchlorate include organic solvents like dimethyl sulfoxide (DMSO) and perchloric acid. The reactions are usually carried out at room temperature or slightly elevated temperatures to ensure optimal fluorescence properties .
Major Products Formed
The major product formed from the synthesis of DiIC16(3) perchlorate is the highly fluorescent dye itself. There are no significant by-products formed under controlled reaction conditions .
Applications De Recherche Scientifique
DiIC16(3) perchlorate is widely used in various scientific research fields due to its unique fluorescent properties:
Chemistry: It is used as a fluorescent probe for studying membrane fluidity and dynamics.
Biology: The compound is employed in cell membrane labeling and tracking studies.
Medicine: It is used in imaging techniques to study cellular processes and diagnose diseases.
Industry: DiIC16(3) perchlorate is used in the development of fluorescent sensors and imaging devices .
Mécanisme D'action
DiIC16(3) perchlorate exerts its effects through its incorporation into lipid membranes. Once incorporated, it diffuses laterally within the plasma membrane, allowing for the visualization of membrane dynamics. The compound has an extremely high extinction coefficient and short excited-state lifetimes, which contribute to its high fluorescence and photostability .
Comparaison Avec Des Composés Similaires
DiIC16(3) perchlorate is part of a family of lipophilic carbocyanine dyes, including:
DiIC12(3) perchlorate: A shorter-chain analog with similar fluorescent properties but different membrane incorporation characteristics.
DiIC18(3) perchlorate: A longer-chain analog that may incorporate into membranes less easily than DiIC16(3) perchlorate.
FAST DiI: A derivative with cis double bonds in its tails, affecting its distribution in membrane domains
DiIC16(3) perchlorate is unique due to its optimal chain length, which allows for efficient incorporation into membranes and high fluorescence intensity.
Propriétés
Numéro CAS |
84109-11-5 |
|---|---|
Formule moléculaire |
C55H89ClN2O4 |
Poids moléculaire |
877.8 g/mol |
Nom IUPAC |
1-hexadecyl-2-[3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;perchlorate |
InChI |
InChI=1S/C55H89N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-56-50-42-35-33-40-48(50)54(3,4)52(56)44-39-45-53-55(5,6)49-41-34-36-43-51(49)57(53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h33-36,39-45H,7-32,37-38,46-47H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
HBTWOEFPWHHORE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


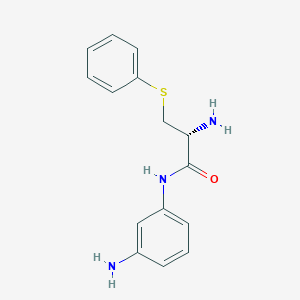

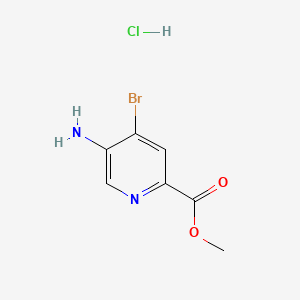
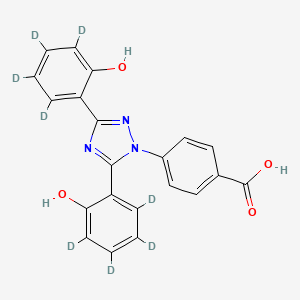
![(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B13864962.png)
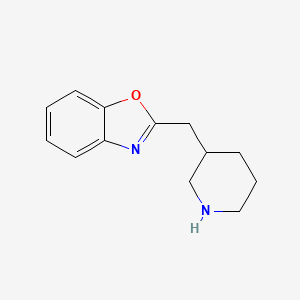
![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)
![2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid](/img/structure/B13864979.png)
![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide](/img/structure/B13864984.png)
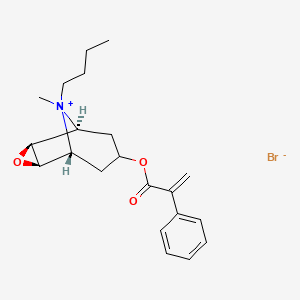
![N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B13864999.png)
